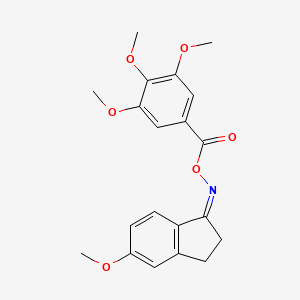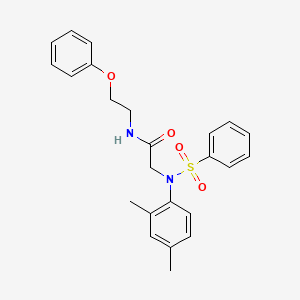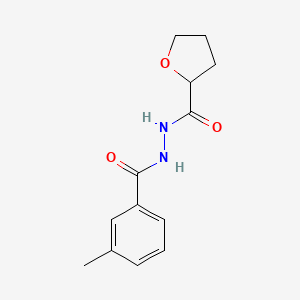![molecular formula C13H10FN3O2 B3900405 N'-[(3-fluorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3900405.png)
N'-[(3-fluorobenzoyl)oxy]-3-pyridinecarboximidamide
Übersicht
Beschreibung
N'-[(3-fluorobenzoyl)oxy]-3-pyridinecarboximidamide, also known as (FBOP) is a chemical compound that has gained significant attention in the scientific community due to its potential application in drug discovery. FBOP is a small molecule that can be synthesized in the laboratory using various methods.
Wirkmechanismus
The mechanism of action of FBOP is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as COX-2. FBOP has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibition by FBOP leads to the upregulation of certain genes that are involved in apoptosis.
Biochemical and Physiological Effects:
FBOP has been shown to exhibit several biochemical and physiological effects. It has been reported to inhibit the production of prostaglandins, which are involved in inflammation. FBOP has also been shown to induce apoptosis in cancer cells by upregulating certain genes. Additionally, FBOP has been reported to inhibit the replication of certain viruses, including HIV.
Vorteile Und Einschränkungen Für Laborexperimente
FBOP has several advantages for lab experiments. It is a small molecule that can be easily synthesized in the laboratory. FBOP has been shown to exhibit potent biological activity, making it a promising candidate for drug discovery. However, FBOP has some limitations as well. It has poor solubility in water, which can affect its bioavailability. Additionally, FBOP has not been extensively studied in vivo, and its pharmacokinetic properties are not fully understood.
Zukünftige Richtungen
FBOP has several potential future directions for research. One possible direction is to study its efficacy in vivo using animal models. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability. Additionally, FBOP can be further studied for its potential application in the treatment of viral infections. Finally, FBOP can be used as a lead compound for the development of novel drugs that exhibit similar biological activity.
Conclusion:
In conclusion, FBOP is a promising small molecule that has gained significant attention in the scientific community due to its potential application in drug discovery. It can be synthesized in the laboratory using various methods and has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. FBOP has several advantages for lab experiments, but also has some limitations. Future research on FBOP can lead to the development of novel drugs that exhibit similar biological activity.
Wissenschaftliche Forschungsanwendungen
FBOP has been extensively studied for its potential application in drug discovery. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. FBOP has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. FBOP has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O2/c14-11-5-1-3-9(7-11)13(18)19-17-12(15)10-4-2-6-16-8-10/h1-8H,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVDMNLGKGDISW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)ON=C(C2=CN=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)O/N=C(/C2=CN=CC=C2)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-4-isopropylaniline](/img/structure/B3900332.png)




![N-(4-methoxyphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B3900354.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3900364.png)
![1-{(3,4-dimethoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate](/img/structure/B3900369.png)
![2-[(2-furylmethylene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3900387.png)
![3-[(2,4-dihydroxybenzoyl)hydrazono]-N-(3-fluorophenyl)butanamide](/img/structure/B3900392.png)
![2-[(4-bromobenzyl)thio]-N'-{[5-(2-pyridinylthio)-2-furyl]methylene}acetohydrazide](/img/structure/B3900399.png)
![4-amino-N-{4-[2-(2-fluorophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B3900415.png)

![5-{[2-(pyrrolidin-1-ylcarbonyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl]carbonyl}isoquinoline](/img/structure/B3900428.png)